

## LEI105: A Comparative Analysis of Placebo-Controlled Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**LEI105** (also known as CN-105) is an apolipoprotein E (apoE)-mimetic peptide that has shown promise in preclinical models of acute brain injury by downregulating inflammatory responses. This guide provides a comprehensive comparison of **LEI105** against a placebo in controlled clinical studies, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

## **Efficacy and Safety: A Quantitative Overview**

Two key Phase 1, randomized, double-blind, placebo-controlled studies have evaluated the safety, tolerability, and pharmacokinetics of **LEI105** in healthy adult volunteers. The first study was conducted in the United States and the second in China.

#### Safety and Tolerability

The primary outcome of these initial human studies was to assess the safety of **LEI105**. The following tables summarize the incidence of adverse events (AEs) reported in both the US and Chinese Phase 1 trials.

Table 1: Adverse Events in the US Phase 1 Study of LEI105



| Adverse Event Category              | LEI105 (N=36) | Placebo (N=12) |
|-------------------------------------|---------------|----------------|
| Any Adverse Event                   | 18 (50.0%)    | 5 (41.7%)      |
| Bradycardia                         | 4 (11.1%)     | 2 (16.7%)      |
| Headache                            | 2 (5.6%)      | 0 (0.0%)       |
| Contact Dermatitis                  | 1 (2.8%)      | 0 (0.0%)       |
| Dizziness                           | 1 (2.8%)      | 0 (0.0%)       |
| Hyperhidrosis                       | 1 (2.8%)      | 0 (0.0%)       |
| Nausea                              | 1 (2.8%)      | 0 (0.0%)       |
| Oropharyngeal Pain                  | 1 (2.8%)      | 0 (0.0%)       |
| Paresthesia                         | 1 (2.8%)      | 0 (0.0%)       |
| Pruritus                            | 1 (2.8%)      | 0 (0.0%)       |
| Rash                                | 1 (2.8%)      | 0 (0.0%)       |
| Sinus Bradycardia                   | 1 (2.8%)      | 0 (0.0%)       |
| Somnolence                          | 1 (2.8%)      | 0 (0.0%)       |
| Vomiting                            | 1 (2.8%)      | 0 (0.0%)       |
| White Blood Cell Count<br>Increased | 1 (2.8%)      | 0 (0.0%)       |

Data sourced from Guptill JT, et al. J Clin Pharmacol. 2017.

Table 2: Adverse Events in the Chinese Phase 1 Study of **LEI105** 



| Dose Group | LEI105       | Placebo     |
|------------|--------------|-------------|
| 0.03 mg/kg | 6/8 (75.0%)  | 3/8 (37.5%) |
| 0.1 mg/kg  | 1/8 (12.5%)  | -           |
| 0.3 mg/kg  | 2/8 (25.0%)  | -           |
| 1.0 mg/kg  | 0/8 (0.0%)   | -           |
| Total      | 9/32 (28.1%) | 3/8 (37.5%) |

Data sourced from Li S, et al. Clin Ther. 2022.

In both studies, **LEI105** was generally well-tolerated. The majority of adverse events were mild to moderate in severity.

#### **Pharmacokinetics**

The pharmacokinetic profile of **LEI105** was a key area of investigation in the Phase 1 trials. The following table summarizes the main pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of LEI105 in Healthy Volunteers

| Parameter                  | Value           | Study                |
|----------------------------|-----------------|----------------------|
| Elimination Half-Life (t½) | ~3.6 hours      | US Phase 1           |
| Elimination Half-Life (t½) | 2.3 - 3.6 hours | Chinese Phase 1      |
| Dose Proportionality       | Linear          | US & Chinese Phase 1 |
| Drug Accumulation          | Minimal         | US & Chinese Phase 1 |

The pharmacokinetic data from both studies were comparable, indicating no significant ethnic differences in the handling of the drug.

## **Experimental Protocols**



The methodologies employed in the key placebo-controlled studies of **LEI105** are detailed below.

# US Phase 1 Study (Guptill JT, et al. J Clin Pharmacol. 2017)

- Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation study.
- Participants: 48 healthy adult male and female volunteers.
- Dosing Regimen:
  - Single Ascending Dose (SAD): Five cohorts received a single intravenous infusion of LEI105 (0.01, 0.03, 0.1, 0.3, or 1.0 mg/kg) or placebo.
  - Multiple Ascending Dose (MAD): One cohort received multiple intravenous infusions of
    LEI105 (1.0 mg/kg) or placebo every 6 hours for 13 doses.
- Key Assessments:
  - Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
  - Pharmacokinetics: Serial blood and urine samples were collected to determine the pharmacokinetic profile of LEI105.

#### Chinese Phase 1 Study (Li S, et al. Clin Ther. 2022)

- Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation study.
- Participants: 40 healthy adult Chinese volunteers.
- Dosing Regimen:
  - Single Ascending Dose (SAD): Four cohorts received a single 30-minute intravenous infusion of LEI105 (0.03, 0.1, 0.3, or 1 mg/kg) or placebo.



- Multiple Dose: Following the single dose, participants in each cohort received multiple intravenous infusions of the same dose of **LEI105** or placebo every 6 hours for a total of 13 doses.
- Key Assessments:
  - Safety: Continuous monitoring for adverse events, physical examinations, vital signs,
    ECGs, and laboratory tests.
  - Pharmacokinetics: Blood samples were collected at predetermined intervals to assess the pharmacokinetic parameters of LEI105.

## Mechanism of Action and Experimental Workflow Proposed Signaling Pathway of LEI105 in Neuroinflammation

**LEI105** is believed to exert its neuroprotective effects by modulating the inflammatory response following acute brain injury. Preclinical studies suggest that **LEI105** interacts with the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response.



Click to download full resolution via product page

Caption: Proposed mechanism of **LEI105** in modulating neuroinflammation.



#### **Experimental Workflow of a Phase 1 Clinical Trial**

The following diagram illustrates the typical workflow of a Phase 1, placebo-controlled, dose-escalation study for a new investigational drug like **LEI105**.



Click to download full resolution via product page

Caption: Workflow of a Phase 1 **LEI105** clinical trial.

In conclusion, the initial placebo-controlled studies of **LEI105** have established a favorable safety and pharmacokinetic profile in healthy volunteers. These findings support the continued investigation of **LEI105** in patient populations with acute brain injury to determine its therapeutic efficacy. The preclinical data suggest a mechanism of action rooted in the







modulation of neuroinflammatory pathways, a promising target for the treatment of such conditions.

 To cite this document: BenchChem. [LEI105: A Comparative Analysis of Placebo-Controlled Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608513#lei105-vs-placebo-controlled-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com